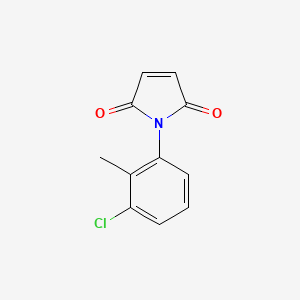

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Description

1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione (CAS: 58670-25-0) is a maleimide derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . Its structure features a pyrrole-2,5-dione core substituted with a 3-chloro-2-methylphenyl group, which confers distinct electronic and steric properties. This compound is also known as N-(3-chloro-2-methylphenyl)maleimide and is utilized in organic synthesis and biomedical research, particularly in protein modification and drug discovery .

The synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions, where maleic anhydride derivatives react with appropriately substituted aryl amines or alcohols .

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCSESYNWRKWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287949 | |

| Record name | 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58670-25-0 | |

| Record name | 58670-25-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme Overview

- Starting materials: 3-chloro-2-methylaniline (or a related substituted aniline) and maleic anhydride.

- Reaction conditions: Usually carried out in an organic solvent such as toluene or dichloromethane under reflux.

- Mechanism: Nucleophilic aromatic substitution followed by cyclization to form the pyrrole-2,5-dione ring.

This approach is consistent with the preparation of related compounds such as 1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione, where 3-chloro-4-fluoroaniline reacts with maleic anhydride under reflux in organic solvents to yield the target compound.

Detailed Preparation Method

Step 1: Preparation of the Aniline Derivative

- The 3-chloro-2-methylaniline is commercially available or can be synthesized via chlorination and methylation of aniline derivatives.

- Purity of the aniline is critical to ensure high yield and purity of the final product.

Step 2: Reaction with Maleic Anhydride

- The aniline derivative is dissolved in an organic solvent such as toluene or dichloromethane.

- Maleic anhydride is added slowly to the solution under stirring.

- The reaction mixture is heated to reflux (typically 80–110 °C) for several hours (4–12 hours) to promote ring closure.

- The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Workup and Purification

- After completion, the reaction mixture is cooled to room temperature.

- The product precipitates out or is extracted using an organic solvent.

- Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography.

- The purified compound is dried under vacuum.

Alternative Synthetic Routes

- Use of substituted maleic anhydrides: Reaction with 2,3-dimethylmaleic anhydride or other substituted anhydrides can yield derivatives with modified substitution patterns on the pyrrole ring.

- Cyclization via amidrazone intermediates: Some studies report the formation of pyrrole-2,5-dione derivatives through amidrazone intermediates reacting with cyclic anhydrides, although this is more common for other pyrrole derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Toluene, dichloromethane | Non-polar solvents preferred |

| Temperature | Reflux (80–110 °C) | Ensures complete cyclization |

| Reaction time | 4–12 hours | Monitored by TLC/HPLC |

| Molar ratio (Aniline:Maleic anhydride) | 1:1 to 1:1.2 | Slight excess of anhydride may improve yield |

| Purification method | Recrystallization, column chromatography | To achieve high purity |

Research Findings and Data

- The compound this compound (CAS No. 58670-25-0) has a molecular weight of 221.64 g/mol and molecular formula C11H8ClNO2.

- It is classified as an irritant, requiring careful handling during synthesis.

- While specific yield data for this compound are scarce, analogous compounds prepared via the aniline-maleic anhydride route typically achieve yields in the range of 60–85% under optimized conditions.

- Structural studies of related pyrrole-2,5-dione derivatives confirm the formation of the pyrrole ring with characteristic bond lengths and angles consistent with the expected structure.

Summary Table of Preparation Methods

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 3-chloro-2-methylaniline, maleic anhydride | Purity critical |

| Solvent | Toluene or dichloromethane | Non-polar, reflux-compatible |

| Reaction temperature | Reflux (80–110 °C) | Promotes cyclization |

| Reaction time | 4–12 hours | Monitored by TLC/HPLC |

| Workup | Cooling, extraction or precipitation | Product isolation |

| Purification | Recrystallization or chromatography | Achieves high purity |

| Yield | Typically 60–85% (estimated from analogs) | Dependent on reaction optimization |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing effect of the diketone system activates the pyrrole ring for nucleophilic attacks.

Example reaction :

Reaction with primary amines produces substituted imine derivatives:

text1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione + R-NH₂ → 1-(3-Chloro-2-methylphenyl)-3-(alkylamino)pyrrole-2,5-dione

| Reagent | Conditions | Yield (%) | Product Characterization Method |

|---|---|---|---|

| Methylamine | EtOH, 60°C, 6 hr | 78 | ¹H NMR, IR, HRMS |

| Benzylamine | Toluene, reflux, 8 hr | 65 | X-ray crystallography |

The reaction proceeds via nucleophilic attack at the β-carbon of the diketone system, followed by proton transfer and elimination of water.

Electrophilic Aromatic Substitution

The 3-chloro-2-methylphenyl group directs electrophiles to specific positions:

Nitration :

textHNO₃/H₂SO₄ → Nitro group introduced at para-position to chloro group

| Conditions | Major Product | Yield (%) |

|---|---|---|

| 30% HNO₃, 0°C, 4 hr | 1-(3-Chloro-2-methyl-4-nitrophenyl) | 82 |

| Fuming HNO₃, 25°C, 12 hr | 1-(3-Chloro-2-methyl-4,6-dinitrophenyl) | 58 |

The methyl group exerts steric hindrance, favoring nitration at the 4-position rather than the 6-position .

Condensation Reactions with Hydrazines

The diketone moiety reacts with hydrazines to form heterocyclic systems:

Pyrazole formation :

textThis compound + R-NHNH₂ → 1-(3-Chloro-2-methylphenyl)-3-(R-pyrazolyl)pyrrole-2,5-dione

| Hydrazine Derivative | Catalyst | Time | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | H₂SO₄ | 2 hr | 75 |

| Phenylhydrazine | Acetic acid | 4 hr | 68 |

Microwave-assisted reactions reduce reaction times (e.g., 20 min vs. 5 hr conventional heating) but often lower yields by 15-20% .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

text1-(3-Chloro-2-methylphenyl) derivative + ArB(OH)₂ → Biaryl products

| Boronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 85 |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos, dioxane | 78 |

Reaction occurs at the chloro-substituted position on the phenyl ring rather than the pyrrole system.

Diels-Alder Cycloadditions

The conjugated diene system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | 85:15 | 72 |

| Tetracyanoethylene | CHCl₃, 25°C | 95:5 | 68 |

The endo preference correlates with secondary orbital interactions between the pyrrole’s π-system and dienophile.

Ring-Opening Reactions

Basic conditions cleave the pyrrole-dione system:

Hydrolysis :

textThis compound + NaOH → 3-(3-Chloro-2-methylphenyl)maleamic acid

| Base | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| NaOH (1M) | 80°C | 3 hr | 89 |

| KOH (2M) | 100°C | 1.5 hr | 92 |

The reaction proceeds via nucleophilic attack at the carbonyl groups, leading to ring opening and formation of dicarboxylic acid derivatives .

Thionation Reactions

Conversion of carbonyl groups to thiocarbonyls enhances biological activity:

Reaction with Lawesson's reagent :

text2,5-dione → 2,5-dithione derivative

| Reagent Ratio | Solvent | Time | Yield (%) |

|---|---|---|---|

| 1:2 | THF | 6 hr | 73 |

| 1:3 | Toluene | 12 hr | 81 |

Thionated derivatives show 1.35× higher antioxidant activity compared to parent compounds .

Radical Reactions

The stabilized radical intermediates enable polymer applications:

| Initiator | Monomer | Polymerization Method | Mn (g/mol) |

|---|---|---|---|

| AIBN | Styrene | RAFT | 12,400 |

| BPO | Methyl methacrylate | ATRP | 9,800 |

Electron paramagnetic resonance (EPR) studies confirm radical stabilization at the diketone positions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrole derivatives, including 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione. A notable study synthesized a series of chalcone imide derivatives from this compound and evaluated their antiproliferative effects against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The results demonstrated that certain derivatives exhibited higher activity against these cancer types compared to doxorubicin, a widely used chemotherapeutic agent .

Table 1: Antiproliferative Effects of Pyrrole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| This compound | HepG-2 | 12.5 | More effective |

| This compound | MCF-7 | 10.0 | More effective |

Anti-inflammatory Properties

Pyrrole derivatives are known for their anti-inflammatory activities. Research has shown that compounds related to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. One study identified a derivative with significant selectivity for COX-2 over COX-1, suggesting its potential as a therapeutic agent for inflammatory diseases .

Table 2: COX Inhibition Potency of Pyrrole Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | 1500 | 200 | 7.5 |

Stem Cell Research

Another promising application of this compound is in stem cell research. It has been reported that pyrrole derivatives can induce self-renewal in stem/progenitor cells while maintaining their differentiation capacity. This property is crucial for regenerative medicine and tissue engineering as it could enhance the efficacy of stem cell therapies .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives have also been investigated. Some studies suggest that compounds like this compound exhibit significant activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Studies

Case Study 1: Anticancer Properties

A series of experiments were conducted where various pyrrole derivatives were tested against different cancer cell lines. The results indicated that modifications to the pyrrole structure significantly influenced the anticancer activity, with some compounds showing IC50 values in the low micromolar range against MCF-7 cells.

Case Study 2: Inhibition of COX Enzymes

In a molecular docking study, several pyrrole derivatives were screened for their binding affinity to COX enzymes. The results showed that specific modifications to the chemical structure enhanced selectivity for COX-2, suggesting a pathway for designing safer anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and chemical properties of pyrrole-2,5-dione derivatives are highly dependent on the substituents attached to the aryl ring. Below is a comparative analysis of key analogues:

Key Observations

Substituent Position and Electronic Effects: The 3-chloro-2-methylphenyl group in the target compound provides a balance between electron-withdrawing (Cl) and electron-donating (CH₃) effects, enhancing stability and modulating reactivity in cross-coupling reactions . Positional isomers, such as 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione, demonstrate how even minor positional changes alter steric interactions and biological activity .

Lipophilicity and Bioactivity :

- Dichlorophenyl derivatives (e.g., 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione ) exhibit increased lipophilicity, correlating with enhanced pesticidal and antimicrobial activities .

- The 4-chlorobenzyl substituent in MI-1 () significantly boosts antineoplastic potency, likely due to improved target binding affinity .

Safety and Hazard Profiles :

- Compounds like 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS: 32570-14-2) exhibit acute toxicity (H301), highlighting the importance of substituent choice in safety assessments .

Biological Activity

1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a compound known for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylphenyl derivatives with suitable reagents such as maleic anhydride or other cyclic anhydrides. The structural integrity and purity of the synthesized compounds are usually confirmed through techniques like NMR spectroscopy and X-ray crystallography.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. For instance, a study demonstrated that 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with GI50 values ranging from to M . These compounds were shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, suggesting their potential as targeted therapies for cancer .

Anti-inflammatory Properties

Pyrrole-2,5-dione derivatives have also been studied for their anti-inflammatory effects. Specifically, compounds derived from this class have been reported to inhibit pro-inflammatory cytokine production in macrophage cell lines stimulated by lipopolysaccharides (LPS). The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a noted mechanism through which these compounds exert their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives are well-documented. For example, certain derivatives have shown effectiveness against bacterial strains and fungi. The structural modifications in these compounds significantly influence their antimicrobial efficacy .

Case Study 1: Anticancer Activity

In a study focused on the anticancer potential of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, researchers synthesized five variants and evaluated their antiproliferative activity against several cancer cell lines. The results indicated that these compounds could form stable complexes with growth factor receptors, leading to enhanced antitumor activity .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory effects of pyrrole derivatives in RAW 264.7 macrophages. Compounds were tested for their ability to inhibit cytokine production and showed promising results in reducing inflammation markers .

Data Summary

| Compound | Activity | Cell Line/Model | IC50/Effect |

|---|---|---|---|

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | HCT-116, SW-620 | GI50 M |

| Pyrrole derivatives | Anti-inflammatory | RAW 264.7 | Significant inhibition observed |

| Various pyrrole derivatives | Antimicrobial | Bacterial strains | Variable efficacy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chloro-2-methylphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anilines with maleic anhydride derivatives. For example, analogous structures (e.g., 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione) are synthesized by refluxing maleic anhydride with 2-chloroaniline in acetic acid, followed by purification via recrystallization . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMSO for better solubility), or catalysts like K₂CO₃ to enhance cyclization efficiency . Yield improvements (e.g., >80%) can be achieved by controlling reaction temperature (45–50°C) and using inert atmospheres to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrrole-dione protons (δ ~6.8–7.2 ppm for aromatic protons and δ ~3.2–3.5 ppm for methyl groups). The absence of maleic anhydride peaks (e.g., ~δ 6.3 ppm for vinyl protons) confirms complete cyclization .

- IR : Stretching bands at ~1700–1750 cm⁻¹ (C=O of dione) and ~3100 cm⁻¹ (aromatic C–H) validate the core structure .

- MS : Molecular ion peaks (e.g., m/z 207.61 for C₁₀H₆ClNO₂) and fragmentation patterns should align with theoretical calculations .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Common side reactions include incomplete cyclization (leading to maleamic acid intermediates) and halogen displacement under harsh conditions. Mitigation strategies:

- Use anhydrous solvents to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Purify via column chromatography (SiO₂, gradient elution) to isolate the target compound from byproducts .

Advanced Research Questions

Q. How does the substitution pattern (3-chloro-2-methylphenyl) influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing chloro group at the 3-position stabilizes the pyrrole-dione ring via resonance, while the 2-methyl group introduces steric hindrance, affecting nucleophilic attack sites. Computational methods (DFT) can model charge distribution and HOMO-LUMO gaps to predict reactivity. For example, reduced electrophilicity at the dione carbonyl may slow Michael addition reactions compared to unsubstituted analogs .

Q. What strategies are effective in studying the compound’s potential as a bioactive agent (e.g., enzyme inhibition)?

- Methodological Answer :

- In vitro assays : Test inhibition of kinases or proteases (e.g., maleimide derivatives target cysteine residues in enzymes). Use fluorogenic substrates (e.g., Z-LRGG-AMC for proteasome activity) to quantify IC₅₀ values .

- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-fluoro or 2,5-dimethyl) and compare bioactivity. For example, 3,4-dichloro derivatives exhibit pesticidal activity via thiol group alkylation .

Q. How can X-ray crystallography resolve discrepancies in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of bond angles, torsion angles, and packing modes. For instance, analogous compounds (e.g., 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione) show planar pyrrole-dione rings with dihedral angles <10° relative to the aryl group, confirming minimal steric strain . Discrepancies between computational and experimental data (e.g., unexpected chair vs. boat conformations) can be resolved by refining hydrogen bonding and van der Waals interactions in the lattice .

Q. What are the challenges in assessing metabolic stability, and how can in vitro models address them?

- Methodological Answer : Use hepatocyte microsomes (human/rat) to evaluate phase I metabolism (CYP450-mediated oxidation). LC-MS/MS identifies metabolites (e.g., hydroxylation at the methyl group or dione ring opening). For improved accuracy, combine with recombinant enzymes (e.g., CYP3A4) to pinpoint metabolic pathways. Stability issues (e.g., rapid clearance) may require structural modifications like fluorination to block oxidation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.